small cardioactive peptide A
Overview
Description
Small cardioactive peptide A is a neuropeptide that plays a significant role in the regulation of various physiological processes in invertebrates, particularly in gastropods like the nudibranch Melibe leonina and the snail Helix aspersa . This peptide is known for its ability to modulate motor programs involved in feeding and locomotion .
Mechanism of Action
Target of Action
Small Cardioactive Peptide A (SCP A) primarily targets neurons in the central nervous system of certain gastropod species . It has been found to interact with approximately 28-36 SCP B-like-immunoreactive neurons in the brain of the nudibranch Melibe leonina, as well as one large neuron in each of the buccal ganglia .
Mode of Action
SCP A interacts with its target neurons to excite various motor programs involved in feeding and locomotion . It is suggested that much of the SCP B-like immunoreactivity in the neuropil of the pedal ganglia was from neurons in other ganglia that projected through the pedal–pedal connectives or the connectives from the cerebral and pleural ganglia .
Biochemical Pathways
It is known that scp a plays an integrative role in exciting various motor programs involved in feeding and locomotion . This suggests that SCP A may influence a variety of biochemical pathways related to these processes.
Biochemical Analysis
Biochemical Properties
Small Cardioactive Peptide A interacts with a variety of enzymes, proteins, and other biomolecules. It functions as an extracellular chemical messenger in the central nervous system (CNS), acting either synaptically or at targets quite distant from their sites of release .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to initiate the expression of the swim motor program in certain species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts directly over short distances and is rapidly degraded .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have slower onsets and longer durations than interactions mediated at a classic synapse .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Injection of intact animals with this compound at night led to a significant increase in crawling and swimming, compared to control animals injected with saline .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known to be involved in a variety of cellular processes, including feeding and locomotion .
Preparation Methods
The preparation of small cardioactive peptide A typically involves the extraction from the central nervous system of gastropods. The process includes the isolation of circumoesophageal ganglia, followed by high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) to identify and sequence the peptide
Chemical Reactions Analysis
Small cardioactive peptide A, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Scientific Research Applications
Small cardioactive peptide A has several scientific research applications:
Chemistry: It is used to study peptide synthesis and structure-activity relationships.
Biology: Researchers use it to understand the role of neuropeptides in regulating physiological processes in invertebrates.
Medicine: While its direct applications in medicine are limited, studying this compound can provide insights into the functioning of similar peptides in humans.
Industry: Its applications in industry are minimal, but it serves as a model for studying peptide-based drugs
Comparison with Similar Compounds
Small cardioactive peptide A is similar to other neuropeptides, such as:
Small cardioactive peptide B: Another neuropeptide found in gastropods with similar functions.
FMRFamide-related peptides: A family of peptides that also regulate physiological processes in invertebrates
What sets this compound apart is its specific role in modulating motor programs related to feeding and locomotion in gastropods .
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67)/t34-,35-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIKRMXHJFTOHS-LRHNFOCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92N18O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1277.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98035-79-1 | |
Record name | Small cardioactive peptide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098035791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Small Cardioactive Peptides (SCPs) and where are they found?
A1: Small Cardioactive Peptides (SCPs) are a class of neuropeptides found in molluscs. They have been shown to have potent modulatory actions both in the central nervous system and on peripheral tissues. []
Q2: What is the amino acid sequence of Small Cardioactive Peptide A (SCPA)?
A2: The amino acid sequence of SCPA is Ala-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2. [, ]
Q3: What is the molecular formula and weight of SCPA?
A3: While the provided research papers focus on the biological activity and function of SCPA, they don't explicitly mention its molecular formula and weight. Further investigation into chemical databases would be required to obtain this information.
Q4: Is there spectroscopic data available for SCPA?
A4: The provided research papers primarily focus on the biological characterization of SCPA. Spectroscopic data, such as NMR or IR spectra, is not provided in these papers.
Q5: Which neurons in Aplysia californica synthesize SCPA?
A5: In Aplysia californica, SCPA is synthesized by several identified neurons, including:
- Buccal ganglion neurons B1 and B2: These large neurons innervate the gut via the esophageal nerve. Both B1 and B2 contain SCPA, but only B2 also contains choline acetyltransferase, suggesting a potential co-transmitter role for acetylcholine. []
- Buccal motor neuron B15: This neuron, along with B16, innervates the I5 buccal muscle involved in biting. B15 synthesizes both SCPA and SCPB. []
Q6: How is SCPA transported within neurons?
A6: SCPA, along with other neuropeptides like buccalin, FMRFamide, and myomodulin, are transported from the buccal ganglia to feeding muscles via fast axonal transport. This process is sensitive to colchicine, a known disruptor of microtubule polymerization, indicating the involvement of microtubules in the transport mechanism. []
Q7: What is the primary mechanism of action of SCPA and SCPB?
A7: SCPA and SCPB exert their modulatory effects by acting on a cAMP/cAMP-dependent protein kinase (cAPK) cascade. They increase cAMP levels in target cells, leading to the activation of cAPK. [, ]
Q8: How do SCPA and SCPB modulate muscle contractions?
A8: In the accessory radula closer (ARC) muscle of Aplysia, SCPA and SCPB increase the amplitude and relaxation rate of muscle contractions. They achieve this by activating a cAMP/cAPK cascade, which leads to the phosphorylation of a 750-kDa protein identified as twitchin. This phosphorylation of twitchin is thought to mediate the modulation of muscle contraction relaxation rate. []
Q9: How does the release of SCPA from motor neuron B15 differ from its release from B1 and B2?
A9: The release of SCPA from B15 is frequency- and pattern-dependent, requiring either high-frequency stimulation or prolonged bursts at lower frequencies. This pattern sensitivity suggests that SCPA release from B15 is tightly regulated and likely occurs during specific behavioral states. [, ]
Q10: What evidence supports the classification of SCPA and SCPB as neurotransmitters?
A10: Several lines of evidence point towards SCPA and SCPB functioning as neurotransmitters:
- Co-localization with acetylcholine: SCPs are found in cholinergic motor neurons, suggesting co-transmission with acetylcholine. []
- Activity-dependent release: SCPs are released from neurons upon stimulation, and this release is calcium-dependent. [, ]
- Specific receptors: SCPs modulate the activity of target cells via specific receptors. []
- Physiological effects: Exogenous application of SCPs mimics the effects of stimulating SCP-containing neurons. [, ]
Q11: What are the effects of SCPA and SCPB on the gill and siphon withdrawal reflex (GSW) in Aplysia?
A11: SCPA and SCPB facilitate synaptic transmission from siphon mechanosensory neurons and enhance the GSW reflex. They achieve this by closing a specific K+ channel called the S channel, which is sensitive to cAMP. Closure of this channel leads to a broadening of the presynaptic action potential and increased transmitter release. []
Q12: How does prolonged activation of Protein Kinase C (PKC) affect the actions of SCPA?
A13: Prolonged activation of PKC by phorbol esters attenuates some, but not all, PKA-mediated actions of 5-HT, including increases in sensory neuron excitability and spike broadening. While phorbol esters also attenuate excitability increases by an analog of cAMP and SCPB, the degree of attenuation is less pronounced. Interestingly, phorbol esters do not affect the broadening of TEA spikes by the cAMP analog and SCPB. These findings suggest a complex interplay between PKA and PKC pathways in modulating neuronal responses to SCPA and other neurotransmitters. []
Q13: Does long-term exposure to SCPA or SCPB affect the concentration of regulatory subunits of cAMP-dependent protein kinase in muscles?
A14: Unlike in pleural sensory cells, prolonged exposure to SCPA or SCPB, despite increasing intracellular cAMP levels, does not decrease the concentration of regulatory subunits of cAMP-dependent protein kinase in the Aplysia accessory radula contractor muscle. This finding suggests a potential difference in the regulation of cAMP-dependent protein kinase between the nervous system and muscle tissue. []
Q14: What is the role of small cardioactive peptide B (SCPB) in modulating feeding behavior in Limax maximus?
A15: SCPB plays a crucial role in modulating feeding behavior in Limax maximus. When applied exogenously, it enhances the responsiveness of the feeding motor program, a neuronal network controlling feeding behavior. []
Q15: What is the role of the B1 neurons in Limax maximus?
A16: The paired peptidergic buccal ganglion neurons RB1 and LB1 in Limax maximus have been shown to exert modulatory effects on both feeding and cardiovascular function. These neurons contain SCPs and their activation leads to a frequency-dependent excitation of both the feeding motor program and the heart. This suggests that B1 neurons might mediate the coordinated modulation of feeding and cardiovascular responses, especially under physiological stress such as dehydration. []
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